molecular formula C9H13ClN4O2S B1468622 2-Chloro-3-(4-methanesulfonylpiperazin-1-yl)pyrazine CAS No. 1281400-85-8

2-Chloro-3-(4-methanesulfonylpiperazin-1-yl)pyrazine

Cat. No.: B1468622
CAS No.: 1281400-85-8
M. Wt: 276.74 g/mol
InChI Key: NLUSWOHFBVQZAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-(4-methanesulfonylpiperazin-1-yl)pyrazine is a heterocyclic compound featuring a pyrazine core substituted with a chlorine atom at position 2 and a 4-methanesulfonylpiperazinyl group at position 2. The pyrazine ring, a six-membered aromatic system with two nitrogen atoms at positions 1 and 4, confers structural rigidity and electronic properties that influence reactivity and biological activity.

Properties

IUPAC Name

2-chloro-3-(4-methylsulfonylpiperazin-1-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN4O2S/c1-17(15,16)14-6-4-13(5-7-14)9-8(10)11-2-3-12-9/h2-3H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLUSWOHFBVQZAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-Chloropyrazine Core

The starting point for the synthesis is often 2-chloropyrazine , which can be prepared by vapor-phase chlorination of pyrazine. This method is well-documented and involves reacting pyrazine vapor with chlorine gas at elevated temperatures (150–600 °C), optionally in the presence of a copper chloride catalyst to lower the reaction temperature and improve selectivity. The reaction predominantly yields mono-chlorinated pyrazine at the 2-position, with yields reported between 35% and 44% after purification by steam distillation and extraction.

Parameter Conditions Yield (%) Notes
Pyrazine vapor + Cl2 gas 150–600 °C, catalyst CuCl2 (20%) 35–44 Mono-chloropyrazine is principal product
Extraction & purification Steam distillation, NaOH wash Removal of unreacted pyrazine and HCl

Representative Synthetic Route

The following synthetic sequence summarizes the preparation:

Step Reactants & Conditions Product Yield (%) Reference
1 Pyrazine + Cl2 vapor, 150–600 °C, CuCl2 catalyst 2-Chloropyrazine 35–44
2 Piperazine + Methanesulfonyl chloride, base (Et3N) 4-Methanesulfonylpiperazine 80–90*
3 2-Chloropyrazine + 4-Methanesulfonylpiperazine, base (K2CO3), RT to 65 °C 2-Chloro-3-(4-methanesulfonylpiperazin-1-yl)pyrazine 70–90*

*Yields are approximate based on analogous sulfonylation and substitution reactions reported in literature.

Reaction Conditions and Optimization

  • Temperature: The chlorination step requires high temperatures (150–600 °C) for vapor-phase chlorination, while the nucleophilic substitution proceeds efficiently at room temperature to 65 °C.

  • Solvents: Common solvents include dichloromethane or acetonitrile for chlorination and substitution steps, with aqueous workup for purification.

  • Bases: Potassium carbonate or sodium hydride is used to facilitate nucleophilic substitution by deprotonating the piperazine nitrogen.

  • Purification: The final compound is purified by extraction, washing with aqueous bases, and drying over anhydrous agents such as magnesium sulfate. Chromatographic purification is sometimes employed.

Research Findings and Analytical Data

  • The selective chlorination of pyrazine to 2-chloropyrazine is favored thermodynamically and kinetically under vapor-phase conditions, with minimal formation of di- or poly-chlorinated byproducts.

  • The nucleophilic substitution with methanesulfonylpiperazine proceeds smoothly due to the strong nucleophilicity of the piperazine nitrogen and the electron-deficient pyrazine ring, enabling high yields and selectivity.

  • Analytical characterization of the final compound typically includes NMR (¹H and ¹³C), confirming substitution patterns, and mass spectrometry to verify molecular weight.

Summary Table of Preparation Methods

Stage Method/Reaction Type Key Reagents Conditions Yield Range (%) Notes
Chlorination of Pyrazine Vapor-phase chlorination Pyrazine, Cl2, CuCl2 catalyst 150–600 °C 35–44 Mono-chloropyrazine selective
Sulfonylation of Piperazine Sulfonyl chloride reaction Piperazine, Methanesulfonyl chloride, Et3N Room temp to mild heating 80–90 Prepares 4-methanesulfonylpiperazine
Nucleophilic substitution SNAr on chloropyrazine 2-Chloropyrazine, 4-methanesulfonylpiperazine, K2CO3 RT to 65 °C 70–90 Produces target compound

Chemical Reactions Analysis

2-Chloro-3-(4-methanesulfonylpiperazin-1-yl)pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction Reactions: The methanesulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-3-(4-methanesulfonylpiperazin-1-yl)pyrazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(4-methanesulfonylpiperazin-1-yl)pyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methanesulfonylpiperazinyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues

Pyrazine derivatives with substituents at positions 2 and 3 are widely studied for their pharmacological and material science applications. Key analogues include:

Compound Name Substituents (Position 2/3) Key Properties/Applications Reference ID
2-Chloro-3-(2-quinolylthio)pyrazine Cl (2), 2-quinolylthio (3) IR spectral studies; intermolecular interactions modeled via MOPS-AlteQ
2-Chloro-3-(4-(2-methoxyethyl)piperazin-1-yl)pyrazine Cl (2), 4-(2-methoxyethyl)piperazinyl (3) Discontinued commercial product; molecular weight 256.73 g/mol
Imidazo[1,2-a]pyrazine derivatives Fused imidazole-pyrazine systems Anticancer agents; hinge-region binding in kinase inhibition
2-Methyl-pyrazine Methyl (2) Inhibits ciliary function at low doses; found in tobacco smoke

Key Observations :

  • Piperazine Modifications : The methanesulfonyl group distinguishes this compound from the 2-methoxyethylpiperazinyl analogue (), which lacks the sulfonyl group’s hydrogen-bonding capacity. This difference may influence solubility and target affinity .

Biological Activity

2-Chloro-3-(4-methanesulfonylpiperazin-1-yl)pyrazine (CAS No. 1281400-85-8) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazine ring substituted with a chlorine atom and a piperazine moiety containing a methanesulfonyl group, which may influence its interaction with biological targets.

Research indicates that the biological activity of this compound may be attributed to its ability to modulate various biochemical pathways. The presence of the piperazine ring suggests potential interactions with neurotransmitter receptors, while the pyrazine scaffold may influence enzyme inhibition or activation.

Key Mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : The structural features of the compound may enable it to act as an antagonist or agonist at specific receptor sites, influencing neurotransmission and other signaling pathways.

Pharmacological Effects

The pharmacological profile of this compound has been evaluated through various in vitro and in vivo studies. The following effects have been noted:

  • Antitumor Activity : Some studies have reported that the compound exhibits cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent.
  • Antimicrobial Properties : There are indications that the compound possesses antimicrobial activity, which could be beneficial in treating infections.
  • Neuropharmacological Effects : Initial findings suggest that it may have implications in treating neurological disorders by modulating neurotransmitter systems.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntitumorCytotoxicity against various cancer cell lines
AntimicrobialInhibition of bacterial growth
NeuropharmacologicalPotential modulation of neurotransmitter systems

Case Studies

Several case studies have explored the biological activities of this compound:

  • In Vitro Antitumor Study : A study conducted on human cancer cell lines demonstrated that treatment with the compound resulted in significant cell death compared to control groups. The mechanism was proposed to involve apoptosis induction through caspase activation.
  • Antimicrobial Efficacy : Another investigation assessed the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated a dose-dependent inhibition of bacterial growth, suggesting its potential as an antibiotic agent.
  • Neuropharmacological Assessment : A behavioral study on animal models indicated that administration of the compound led to improved symptoms in models of anxiety and depression, possibly through serotonin receptor modulation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-(4-methanesulfonylpiperazin-1-yl)pyrazine
Reactant of Route 2
Reactant of Route 2
2-Chloro-3-(4-methanesulfonylpiperazin-1-yl)pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.